molecular formula C9H20O B036306 Isononyl alcohol CAS No. 2430-22-0

Isononyl alcohol

Cat. No. B036306
CAS RN: 2430-22-0
M. Wt: 144.25 g/mol
InChI Key: QDTDKYHPHANITQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isononyl alcohol and related derivatives has been a subject of extensive study. For instance, a method involving the rhodium-catalyzed oxidative coupling of α,α-disubstituted benzyl and allyl alcohols with alkynes has been developed for the straightforward synthesis of isochromene derivatives, demonstrating a versatile approach to creating complex molecules from simpler alcohol precursors (Morimoto et al., 2011). Furthermore, the transformation of allylic alcohols to carbonyl compounds through isomerization represents an atom-economical process that has been optimized for efficiency in natural-product synthesis and bulk chemical processes, highlighting the versatility of alcohols in synthetic chemistry (V. D. Drift et al., 2002).

Molecular Structure Analysis

Understanding the molecular structure of isononyl alcohol is crucial for exploring its reactivity and properties. While specific studies detailing the molecular structure analysis of isononyl alcohol through techniques such as X-ray crystallography or NMR spectroscopy are not highlighted here, the general approach to analyzing the molecular structure of organic compounds like isononyl alcohol involves examining its functional groups, stereochemistry, and electronic configuration, which dictate its chemical behavior and interaction with other molecules.

Chemical Reactions and Properties

Isononyl alcohol undergoes various chemical reactions characteristic of primary alcohols. These include oxidation to produce isononyl aldehyde or isononyl acid, esterification to form isononyl esters, and reactions with phosphorus halides to generate isononyl halides. The specific reactivity patterns of isononyl alcohol are influenced by its branched alkyl chain, which can impact the steric and electronic environments of the hydroxyl group.

Physical Properties Analysis

The physical properties of isononyl alcohol, such as boiling point, melting point, solubility in water and organic solvents, and viscosity, are important for its application in various industrial processes. These properties are determined by the molecular structure of isononyl alcohol, particularly its branched alkyl chain, which affects its interactions with solvents and other compounds.

Chemical Properties Analysis

Chemically, isononyl alcohol exhibits properties typical of primary alcohols. It is a relatively reactive species capable of undergoing nucleophilic substitution reactions, oxidation to form corresponding aldehydes or acids, and serving as a starting material for the synthesis of various esters and ethers. The branched nature of the isononyl group influences its reactivity and the selectivity of these transformations.

Scientific Research Applications

  • Cosmetics and Personal Care Products

    • Application : INA is used in small amounts as a fragrance in soap, hair spray, face creams, and shampoo .
  • Paint Industry

    • Application : Nonyl alcohols, including INA, are used as solvents in paints .
  • Plasticizer Production

    • Application : INA is a key component for the production of high-performance plasticizers such as diisononyl phthalate (DINP), diisononyl cyclohexanoate (DINCH), diisononyl adipate (DINA) and triisononyl trimellitate (TINTM) .
    • Results : These plasticizers are used in a broad range of applications, including the automotive industry, flooring, wires and cables, and the construction industry .
  • Surfactant Production

    • Application : INA-based surfactants offer superior cleaning benefits and enable manufacturers to develop environmentally friendly, biodegradable and sustainable cleaning formulation offerings .
    • Results : These surfactants demonstrate high performance in degreasing and enable the development of efficient cleaning products with fewer ingredients .
  • Artificial Leather Production

    • Application : Plasticizers produced from INA are used in the production of artificial leather .
  • Wire and Cable Insulation

    • Application : Plasticizers produced from INA are used in the insulation of wires and cables .
  • Lubricant Production

    • Application : INA is an essential ingredient in the production of various specialty chemicals, including advanced lubricants .
    • Results : The use of INA in lubricant production contributes to the growing need for advanced lubricants in various applications .
  • Electronics Industry

    • Application : INA is finding new applications in the electronics industry .
    • Results : The use of INA in the electronics industry is creating opportunities for market growth .
  • Pharmaceuticals

    • Application : INA is finding new applications in the pharmaceutical industry .
    • Results : The use of INA in the pharmaceutical industry is creating opportunities for market growth .
  • Application : The shift towards environmentally friendly and sustainable products has led to the development of bio-based isononyl alcohol .
  • Results : The development of bio-based INA is bolstering the market’s growth prospects .
  • Application : INA is finding new applications in the cosmetics industry .
  • Results : The use of INA in the cosmetics industry is creating opportunities for market growth .
  • Application : A more sustainable isononyl alcohol production process has been licensed in China .
  • Results : This sustainable production method is expected to enhance the efficiency and cost-effectiveness of isononyl alcohol production .
  • Application : INA is used in the production of adhesives .
  • Results : The use of INA in adhesive production contributes to the adhesive’s performance characteristics .
  • Application : INA is used in the production of coating resins .
  • Results : The use of INA in coating resin production contributes to the resin’s performance characteristics .
  • Application : INA is used in the production of fuel additives .
  • Results : The use of INA in fuel additive production contributes to the additive’s performance characteristics .
  • Application : INA is used in the production of oil field chemicals .

Safety And Hazards

Isononyl alcohol is combustible and poses a risk of ignition . It can form explosive mixtures with air, and its vapors may travel to a source of ignition and flash back . Containers may explode when heated . It is also classified as causing skin irritation and serious eye damage . It is toxic to aquatic life .

Future Directions

The global market for isononyl alcohol, estimated at US$1.8 Billion in 2020, is projected to reach a revised size of US$2.9 Billion by 2027 . The market is forecast to expand at a CAGR of 7.6% and increase from a value of US$2.2 billion in 2023, to US$3.7 billion by the end of 2030 . The growth can be attributed to the continuous development of new applications and the emergence of innovative production methods .

properties

IUPAC Name

7-methyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTDKYHPHANITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058675
Record name 7-Methyl-1-octanol
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Isononanol
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Product Name

Isononyl alcohol

CAS RN

2430-22-0, 27458-94-2, 68526-84-1
Record name 7-Methyl-1-octanol
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Record name 1-Octanol, 7-methyl-
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Record name Isononyl alcohol
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Record name Alcohols, C8-10-iso-, C9-rich
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Record name Isononanol
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Record name 7-Methyl-1-octanol
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Record name Isononyl alcohol
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Record name ISONONYL ALCOHOL
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Synthesis routes and methods I

Procedure details

A solution of 7-methyl-oct-6-en-1-ol (1.42 g, 10.0 mmol) in MeOH (70 mL) was hydrogenated with Pd—C (0.40 g, 10% w/w) in a Parr apparatus at 50 psi of H2 overnight. The catalyst was removed by filtration, and the filtrate was evaporated under reduced pressure to give 7-methyl-octan-1-ol (1.38 g, 96%) as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 3.64 (2H, t, J=6.6 Hz), 1.54 (3H, m), 1.10–1.44 (8H, m), 0.88 (3H, s), 0.85 (3H, s); 13C NMR (75 MHz, CDCl3) δ 63.28, 39.21, 33.06, 29.98, 28.24, 27.64, 26.06, 22.94.
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
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Quantity
0.4 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

n-decylalcohol, iso-decylalcohol
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Synthesis routes and methods III

Procedure details

Name
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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